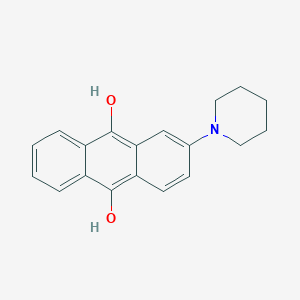

2-(Piperidin-1-YL)anthracene-9,10-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88299-45-0 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-piperidin-1-ylanthracene-9,10-diol |

InChI |

InChI=1S/C19H19NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12,21-22H,1,4-5,10-11H2 |

InChI Key |

LKLAPPALMPTEDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperidin 1 Yl Anthracene 9,10 Diol

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule commences with the preparation of a suitably functionalized anthraquinone (B42736) precursor, typically a 2-haloanthraquinone such as 2-chloroanthraquinone (B1664062) or 2-bromoanthraquinone (B1267325). A common and industrially significant method for the synthesis of these precursors is the Friedel-Crafts acylation reaction. chemicalbook.comguidechem.com

This process generally involves the reaction of phthalic anhydride (B1165640) with a halogenated benzene (B151609) derivative, such as chlorobenzene (B131634) or bromobenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The initial reaction forms an intermediate, 2-(4-halobenzoyl)benzoic acid. Subsequent cyclization of this intermediate, typically achieved by heating in concentrated sulfuric acid, yields the desired 2-haloanthraquinone. guidechem.comgoogle.com

Reaction Scheme for 2-Bromoanthraquinone Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Phthalic anhydride, Bromobenzene | AlCl₃, 40-50°C, 2-3 hours | 2-(4-bromobenzoyl)benzoic acid |

This method offers a straightforward route to 2-haloanthraquinones, which are crucial for the subsequent introduction of the piperidine (B6355638) group. google.comguidechem.com

Regioselective Introduction of the Piperidine Moiety

With the 2-haloanthraquinone precursor in hand, the next critical step is the regioselective introduction of the piperidine moiety at the C-2 position of the anthraquinone core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. bristol.ac.uk

In a nucleophilic aromatic substitution approach, the 2-haloanthraquinone is treated with piperidine. The electron-withdrawing nature of the quinone carbonyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by the piperidine nucleophile. The reactivity at the 2-position is generally feasible, though it may differ from the 1-position due to electronic and steric factors. nih.govnih.govstackexchange.com

Alternatively, the Buchwald-Hartwig amination offers a more modern and often more efficient method. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. bristol.ac.uk In this case, 2-bromoanthraquinone would be reacted with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance.

A plausible reaction scheme for the introduction of the piperidine moiety is as follows:

Plausible Amination Reaction

| Reactants | Reagents/Conditions | Product |

|---|

The choice between SNAr and Buchwald-Hartwig amination would depend on factors such as desired yield, reaction conditions, and the availability of reagents and catalysts.

Formation of the Anthracene-9,10-diol (B1198905) Core

The final step in the synthesis is the reduction of the quinone carbonyl groups of 2-(piperidin-1-yl)anthracene-9,10-dione to form the desired anthracene-9,10-diol core. A variety of reducing agents can be employed for this transformation. rsc.org

A common and effective method is catalytic hydrogenation. researchgate.net This involves treating the substituted anthraquinone with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.gov This method is widely used in the industrial production of hydrogen peroxide via the anthraquinone process, which relies on the reversible reduction and oxidation of alkylated anthraquinones. wikipedia.org

Alternatively, chemical reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is often effective for the reduction of quinones to hydroquinones. rsc.orgnih.gov The reaction is typically carried out in an alcoholic solvent. Other reducing systems, such as zinc powder in the presence of a base or acid, have also been reported for the reduction of anthraquinones. researchgate.net

General Reduction Methods for Anthraquinones

| Method | Reducing Agent/Catalyst | Typical Solvents |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Organic solvents (e.g., a mix of aromatic hydrocarbons and alcohols) |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol |

The choice of reduction method will influence the reaction conditions and the work-up procedure.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of 2-(Piperidin-1-YL)anthracene-9,10-diol, optimization of the reaction conditions at each step is crucial.

For the Buchwald-Hartwig amination, key parameters to optimize include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. bristol.ac.ukresearchgate.net Screening different combinations of these factors can significantly improve the reaction efficiency. For instance, sterically hindered ligands often prove beneficial in promoting the reductive elimination step of the catalytic cycle. The use of an inert atmosphere is also essential to prevent the degradation of the catalyst and reagents. researchgate.net

In the reduction step, factors such as catalyst loading (in catalytic hydrogenation), the stoichiometry of the reducing agent, temperature, and reaction time need to be carefully controlled to ensure complete conversion of the quinone to the diol while minimizing side reactions. The stability of the resulting diol should also be considered, as some hydroquinones can be sensitive to air oxidation. nih.gov

Design of Experiments (DoE) can be a systematic approach to efficiently optimize multiple variables simultaneously, leading to improved yields and a more robust synthetic process. bristol.ac.uk

Green Chemistry Approaches in this compound Synthesis

Incorporating the principles of green chemistry into the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of solvents, reagents, and reaction efficiency.

One of the primary considerations is the replacement of hazardous solvents. For amination reactions, which are often carried out in solvents like dichloromethane (B109758) or DMF, greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) could be explored. rsc.orgacsgcipr.orgbohrium.com Some modern synthetic methods also explore the use of water as a solvent, particularly with the use of appropriate catalysts. tandfonline.com

Another green chemistry principle is to reduce the use of derivatizing agents and protecting groups, which adds steps and generates waste. nih.gov A well-designed synthetic route that proceeds directly from the precursor to the product without unnecessary intermediate steps is preferable.

Catalytic methods, such as the Buchwald-Hartwig amination and catalytic hydrogenation, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. Furthermore, exploring the use of biocatalysts, such as imine reductases, for amination reactions is an active area of research that could offer highly selective and environmentally benign synthetic routes. wikipedia.org

Purification and Isolation Protocols

The final stage of the synthesis involves the purification and isolation of this compound. The choice of purification method will depend on the physical properties of the compound and the nature of any impurities present.

Common purification techniques for anthracene (B1667546) derivatives include:

Crystallization/Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound. orgsyn.orggoogle.com The choice of solvent is critical and may require some experimentation.

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). guidechem.com A suitable solvent system (eluent) is used to move the components through the column at different rates. This method is particularly useful for separating compounds with similar polarities.

Sublimation: For compounds that are sufficiently volatile and thermally stable, vacuum sublimation can be an effective purification method, particularly for removing non-volatile impurities. guidechem.com

Given the presence of the polar hydroxyl and amino groups, this compound is expected to be a relatively polar compound. Therefore, purification might involve column chromatography with a polar stationary phase and a moderately polar eluent system, followed by recrystallization from a suitable solvent or solvent mixture.

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 1 Yl Anthracene 9,10 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary technique for determining the precise molecular structure of 2-(Piperidin-1-YL)anthracene-9,10-diol in solution.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C, ¹⁵N)

¹H NMR: This experiment would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the anthracene (B1667546) core, the protons of the piperidinyl ring, and the hydroxyl protons. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide information about the connectivity of protons.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including those in the anthracene skeleton and the piperidine (B6355638) ring. The chemical shifts would help to distinguish between aromatic, aliphatic, and hydroxyl-bearing carbons.

¹⁵N NMR: This analysis would provide information about the nitrogen atom in the piperidine ring, confirming its chemical environment.

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to piece together the spin systems within the anthracene and piperidine fragments.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the piperidine ring and the anthracene core at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy would provide information about the functional groups and vibrational modes present in the molecule.

FT-IR Spectroscopy: The spectrum would be expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching for the aromatic and aliphatic parts, C=C stretching of the anthracene ring, and C-N stretching of the piperidinyl group.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes. Aromatic ring vibrations are typically strong in Raman spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS would be used to determine the exact mass of the molecule with high precision. This would allow for the unambiguous validation of the molecular formula, C₁₉H₁₉NO₂. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Crystallization Techniques

To obtain single crystals suitable for X-ray diffraction, various techniques would be employed. These could include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system would be critical and would be determined through experimentation.

Crystal Structure Refinement and Analysis

No published single-crystal X-ray diffraction data for this compound could be located. This information is essential for a detailed analysis of its crystal system, space group, unit cell dimensions, and atomic coordinates. Without these foundational data, a meaningful discussion of bond lengths, bond angles, and torsion angles to elucidate the precise molecular geometry is not feasible.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular forces and crystal packing arrangement of this compound is contingent upon the availability of its crystal structure. Such an analysis would typically involve the identification and characterization of hydrogen bonding, π-π stacking, van der Waals forces, and other non-covalent interactions that govern the supramolecular architecture of the solid state. In the absence of crystallographic data, this section cannot be completed.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Detailed experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are not available in the public domain. A comprehensive study would involve determining its absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ). This information is crucial for understanding the electronic transitions and photophysical behavior of the molecule.

Chiroptical Spectroscopy (Circular Dichroism) if Chirality is Introduced

The parent molecule, this compound, is achiral. Therefore, it would not exhibit a circular dichroism (CD) spectrum. The study of chiroptical properties would only become relevant if a chiral center or element of chirality were to be introduced into the molecular structure. As there are no published studies on chiral derivatives of this specific compound, this section is not applicable.

Chemical Reactivity and Mechanistic Investigations of 2 Piperidin 1 Yl Anthracene 9,10 Diol

Redox Chemistry and Electrochemistry

The redox characteristics of 2-(Piperidin-1-YL)anthracene-9,10-diol are primarily centered on the reversible oxidation of the anthracene-9,10-diol (B1198905) system to the corresponding anthraquinone (B42736) derivative. The presence of the electron-donating piperidine (B6355638) group is anticipated to significantly modulate the redox potentials compared to the unsubstituted parent compound.

The electrochemical behavior is also expected to be pH-dependent. In acidic media, the piperidine nitrogen would be protonated, diminishing its electron-donating capacity and thereby increasing the oxidation potential. Conversely, in basic media, deprotonation of the hydroxyl groups would facilitate oxidation, leading to a decrease in the oxidation potential.

Table 1: Predicted Cyclic Voltammetry Data for this compound

| Parameter | Predicted Value/Behavior | Rationale |

|---|---|---|

| Oxidation Potential (Epa) | Less positive than unsubstituted anthracene-9,10-diol | Electron-donating effect of the piperidine group |

| Reduction Potential (Epc) | Dependent on the stability of the oxidized species | Reversibility of the redox couple |

| pH Dependence | Oxidation potential decreases with increasing pH | Involvement of protons in the redox reaction |

Acid-Base Properties and Protonation Equilibria

This compound possesses both acidic (hydroxyl groups) and basic (piperidine nitrogen) centers, leading to complex protonation equilibria.

The piperidine moiety is a well-known base, with the pKa of piperidinium (B107235) ion being approximately 11.1. nih.gov The hydroxyl groups on the anthracene (B1667546) ring are phenolic in nature and are therefore weakly acidic. The exact pKa values of these hydroxyl groups will be influenced by the electronic effects of the fused aromatic system and the piperidine substituent. The electron-donating piperidine group would be expected to slightly decrease the acidity (increase the pKa) of the hydroxyl groups compared to unsubstituted phenols.

The protonation state of the molecule will be highly dependent on the pH of the solution. At very low pH, both the piperidine nitrogen and the hydroxyl oxygens are likely to be protonated. In the mid-pH range, the piperidine nitrogen will be protonated, while the hydroxyl groups will be in their neutral form. At high pH, both the hydroxyl groups will be deprotonated, and the piperidine nitrogen will be in its free base form.

Table 2: Predicted pKa Values and Protonation States of this compound

| Functional Group | Predicted pKa | Dominant Species at pH 7 |

|---|---|---|

| Piperidinium ion (-NH2+-) | ~11 | Protonated (-NH2+-) |

| Hydroxyl group (-OH) | ~10-12 | Neutral (-OH) |

Reaction with Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles is governed by the electron distribution in the aromatic ring and the inherent properties of the piperidine and diol functional groups.

The anthracene system is susceptible to electrophilic attack, preferentially at the 9 and 10 positions. wikipedia.org However, in this molecule, these positions are already substituted. The piperidine group is a strong activating group and an ortho-, para-director. The hydroxyl groups are also activating and ortho-, para-directing. Therefore, electrophilic aromatic substitution is most likely to occur at the positions ortho and para to the piperidine and hydroxyl groups. Given the substitution pattern, the most probable sites for electrophilic attack are positions 1, 3, and 4 of the anthracene ring. quora.com

The lone pair of electrons on the piperidine nitrogen makes it a nucleophilic center, capable of reacting with various electrophiles. rsc.org Similarly, the oxygen atoms of the hydroxyl groups can act as nucleophiles, particularly in their deprotonated phenoxide forms.

Photoinduced Reactions and Photostability

Anthracene and its derivatives are known to undergo a variety of photochemical reactions, with [4+4] photodimerization being a characteristic reaction. mdpi.com This reaction typically occurs upon irradiation with UV light. The presence of substituents on the anthracene ring can influence the quantum yield and the stereochemistry of the photodimerization. The piperidine and hydroxyl groups may affect the excited state properties of the anthracene core, potentially altering its photochemical reactivity.

The compound's photostability is also a key consideration. Aminophenols are known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products. nih.gov The anthracene-9,10-diol moiety can also undergo photooxidation. Therefore, this compound is expected to have limited photostability, particularly in the presence of oxygen and UV light.

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is expected to be moderate. Anthracene derivatives, in general, are relatively stable aromatic compounds. However, the presence of the piperidine and hydroxyl substituents may provide pathways for thermal decomposition at elevated temperatures.

Potential decomposition pathways could involve the cleavage of the C-N bond of the piperidine ring or the C-O bonds of the hydroxyl groups. Oxidation of the diol to the corresponding anthraquinone can also occur at higher temperatures, especially in the presence of an oxidizing atmosphere. Studies on the thermal decomposition of substituted anthracenes indicate that the nature and position of the substituents significantly influence the decomposition temperature and the resulting products. researchgate.netrsc.org The degradation of aminophenols often proceeds through oxidation and ring-opening reactions, which could be a plausible decomposition route for this molecule under harsh thermal conditions. researchgate.netnih.gov

Reaction Kinetics and Thermodynamic Analysis of this compound

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of a compound, detailing the rates at which reactions occur and the energy changes involved. For this compound, a comprehensive analysis of these parameters is crucial for understanding its reactivity, stability, and potential mechanistic pathways. Due to the limited availability of direct experimental data for this specific molecule, this section will draw upon established principles and data from analogous chemical systems, particularly the oxidation of substituted hydroquinones and the electronic effects of piperidine substituents on aromatic rings.

A primary reaction pathway for anthracene-9,10-diols is oxidation to their corresponding 9,10-anthraquinones. This transformation is not only synthetically relevant but also plays a role in various chemical and biological processes. The piperidine substituent at the 2-position is expected to significantly influence the kinetics and thermodynamics of this oxidation process through its electronic effects on the anthracene core.

Mechanistic Considerations in the Oxidation of Anthracene-9,10-diols

The oxidation of a hydroquinone (B1673460), such as an anthracene-9,10-diol, to a quinone typically proceeds through a stepwise mechanism involving the transfer of two electrons and two protons. The reaction can be initiated by various oxidizing agents and may involve the formation of a semiquinone radical intermediate.

Anthracene-9,10-diol ⇌ Anthracene-9,10-dione + 2H⁺ + 2e⁻

The piperidine group, being an amino substituent, is generally considered an electron-donating group through resonance, where the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system. minia.edu.eglibretexts.org This electron-donating effect increases the electron density of the anthracene ring system, making the diol more susceptible to oxidation. Conversely, the inductive effect of the nitrogen atom can withdraw electron density, but for amino groups attached to an aromatic ring, the resonance effect typically dominates. minia.edu.eg The increased electron density on the aromatic ring is expected to lower the oxidation potential of the diol, thereby increasing the rate of oxidation compared to unsubstituted anthracene-9,10-diol.

Reaction Kinetics

Detailed kinetic studies on the oxidation of various hydroquinones have been conducted, providing a framework for understanding the potential behavior of this compound. The rate of oxidation is influenced by factors such as the nature of the oxidant, solvent, pH, and the electronic properties of the substituents on the aromatic ring.

For instance, the oxidation of hydroquinones by molecular oxygen is a well-studied process. The kinetics of autoxidation of sixteen different hydroquinones showed that the maximum rate of the process is significantly determined by the rate of comproportionation between the quinone and the hydroquinone. rsc.org The presence of electron-donating substituents generally leads to an increase in the rate of oxidation. rsc.org

While specific rate constants for this compound are not available in the literature, data from related systems can provide valuable estimates. The following table presents kinetic data for the oxidation of hydroquinone and some of its derivatives by myeloperoxidase compound I, illustrating the effect of substitution on reaction rates.

Table 1: Rate Constants for the Oxidation of Substituted Hydroquinones by Myeloperoxidase Compound I at pH 7 and 15°C

| Hydroquinone Derivative | Rate Constant (k) (M⁻¹s⁻¹) |

| p-Hydroquinone | 5.6 x 10⁷ |

| 2,3-Dimethylhydroquinone | 1.3 x 10⁶ |

| 2,3,5-Trimethylhydroquinone | 3.1 x 10⁶ |

Data sourced from studies on hydroquinone oxidation by human myeloperoxidase. nih.gov

The electron-donating nature of the piperidine substituent would likely place the reaction rate for this compound in a range comparable to or faster than that of unsubstituted hydroquinones, depending on the specific oxidant and reaction conditions.

Thermodynamic Analysis

The thermodynamic feasibility of the oxidation of this compound is determined by the change in Gibbs free energy (ΔG) for the reaction. This, in turn, is related to the changes in enthalpy (ΔH) and entropy (ΔS). The thermodynamics of quinone/hydroquinone systems are well-documented and provide a basis for estimating the thermodynamic parameters for the target compound.

The standard reduction potential (E°) of the quinone/hydroquinone couple is a key thermodynamic parameter. A more negative reduction potential indicates a stronger reducing agent (the hydroquinone) and a more thermodynamically favorable oxidation. The electron-donating piperidine group is expected to lower the reduction potential of the corresponding anthraquinone, making the diol easier to oxidize.

The resonance energy of the aromatic system plays a significant role in the thermodynamics of the reaction. The oxidation of anthracene at the 9,10-position to form anthraquinone results in the formation of two separate, intact benzene (B151609) rings, which is a thermodynamically favorable outcome due to the high resonance stabilization energy of benzene (approximately 36 kcal/mol per ring). echemi.com This inherent stability of the resulting anthraquinone structure is a major driving force for the oxidation reaction.

Thermodynamic data for the parent hydroquinone and 9,10-anthracenedione can be used to approximate the energetics of the reaction.

Table 2: Standard Thermodynamic Data for Related Compounds

| Compound | Formula | ΔfH°solid (kJ/mol) |

| Hydroquinone | C₆H₆O₂ | -379.5 |

| 9,10-Anthracenedione | C₁₄H₈O₂ | -193.3 |

Data obtained from the NIST Chemistry WebBook. nist.govnist.gov

Computational and Theoretical Studies of 2 Piperidin 1 Yl Anthracene 9,10 Diol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the precise calculation of molecular geometries, energies, and various electronic properties. For a molecule like 2-(Piperidin-1-YL)anthracene-9,10-diol, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) would typically be employed to provide reliable results. researchgate.netacs.org

Optimized Geometries and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The this compound molecule possesses considerable conformational flexibility, primarily due to the piperidine (B6355638) ring and its connection to the rigid anthracene (B1667546) core.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data for demonstrative purposes.

| Conformer | Piperidine Conformation | C1-C2-N-C(pip) Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A | Chair | 85.2 | 0.00 |

| B | Chair | -94.8 | 0.45 |

| C | Twist-Boat | 88.1 | 5.80 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. acs.orgmdpi.com A small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the electron-rich anthracene system would form the basis of the frontier orbitals. The electron-donating piperidine substituent is expected to raise the energy of the HOMO, while the hydroxyl groups may have a more complex influence. DFT calculations would precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO, indicating the most likely sites for electron donation and acceptance. acs.org

Table 2: Representative Frontier Orbital Energies This table contains hypothetical data for illustrative purposes.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene (Reference) | -5.95 | -1.45 | 4.50 |

| This compound | -5.48 | -1.52 | 3.96 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. deeporigin.comucsb.edu It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its reactive sites and intermolecular interaction patterns. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. chemrxiv.orgresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the diol groups and the nitrogen of the piperidine ring due to their lone pairs of electrons. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential, identifying them as key hydrogen bond donors. The aromatic rings of the anthracene core would show a moderately negative potential above and below the plane. This analysis is invaluable for predicting how the molecule might interact with biological targets like proteins or nucleic acids. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful method for predicting electronic absorption spectra (like UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgrsc.orgacs.org The calculations also yield the oscillator strength for each transition, which corresponds to the intensity of the spectral absorption band. researchgate.net

A TD-DFT analysis of this compound would reveal its light-absorbing properties. The primary absorptions would likely correspond to π-π* transitions within the extensive conjugated system of the anthracene core. researchgate.net The piperidine and diol substituents would be expected to modulate these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted anthracene. This information is vital for applications in materials science, such as in organic light-emitting diodes (OLEDs), or for understanding the molecule's photostability. rsc.org

Table 3: Hypothetical TD-DFT Results for Major Electronic Transitions This table displays hypothetical data for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.31 | 374 | 0.12 | HOMO → LUMO |

| S0 → S2 | 3.58 | 346 | 0.05 | HOMO-1 → LUMO |

| S0 → S3 | 4.77 | 260 | 1.85 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations use classical mechanics force fields (like OPLS or GAFF) to model the movements of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. acs.orgrsc.orgresearchgate.net

An MD simulation of this compound, typically placed in a simulated box of water molecules, would be run for a duration of nanoseconds to microseconds. This would allow for the observation of the piperidine ring's conformational flexibility (e.g., chair-flipping) and the rotation of the substituent groups in a dynamic, solvated state. Importantly, it would also reveal the specific hydrogen bonding patterns between the molecule's diol groups and the surrounding water, providing a detailed picture of its solvation and dynamic interactions in an aqueous environment. researchgate.net

Table 4: Typical Parameters for an MD Simulation This table presents representative simulation parameters.

| Parameter | Value / Method |

| Force Field | OPLS-AA / GAFF |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (Molecule + Solvent) |

| Temperature | 300 K (NPT Ensemble) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

Quantitative Structure-Activity Relationship (QSAR) studies aim to create statistical models that correlate the chemical structure of molecules with their biological activity or other properties. nih.gov The DFT calculations described above provide a wealth of numerical descriptors that can be used as inputs for QSAR models. These quantum-chemical descriptors quantify various aspects of the molecule's electronic and structural properties. acs.orgjmaterenvironsci.com

For this compound, a range of descriptors would be calculated from the optimized DFT structure. These would include electronic properties like the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and polarizability, as well as reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index. These calculated values can be used to build predictive models for properties like toxicity, receptor binding affinity, or environmental fate, guiding the design of new molecules with desired characteristics. researchgate.net

Table 5: Illustrative QSAR Descriptors Calculated from DFT This table contains hypothetical data for illustrative purposes.

| Descriptor | Definition | Hypothetical Value |

| Dipole Moment (μ) | Measure of molecular polarity | 3.15 Debye |

| Average Polarizability (α) | Measure of electron cloud deformability | 35.8 ų |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.98 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.50 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.09 eV |

Prediction of Spectroscopic Parameters

Computational and theoretical chemistry serve as powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and guide experimental work. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Visible). researchgate.netresearchgate.net These theoretical investigations are crucial for understanding the electronic structure and behavior of such complex organic molecules. mdpi.com

The prediction of spectroscopic parameters for this compound would typically commence with the optimization of its molecular geometry using a selected level of theory and basis set, for instance, B3LYP/6-311++G(d,p). mdpi.com Following this, the optimized structure is used for further calculations to obtain the desired spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The presence of the electron-donating piperidinyl and hydroxyl groups on the anthracene core is expected to significantly influence the chemical shifts of the aromatic protons and carbons. researchgate.net For instance, the electron-donating nature of these substituents would likely lead to an upfield shift (lower ppm values) for the protons and carbons on the anthracene ring system compared to unsubstituted anthracene. The chemical shifts for the piperidinyl group's protons and carbons can also be reliably predicted.

Illustrative Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS

| Proton | Predicted Chemical Shift (ppm) |

| Anthracene-H1 | 7.85 |

| Anthracene-H3 | 7.20 |

| Anthracene-H4 | 7.95 |

| Anthracene-H5 | 7.40 |

| Anthracene-H6 | 7.45 |

| Anthracene-H7 | 7.50 |

| Anthracene-H8 | 8.00 |

| Piperidinyl-H (axial) | 1.65 |

| Piperidinyl-H (equatorial) | 1.80 |

| Piperidinyl-H (adjacent to N) | 3.10 |

| Hydroxyl-H | 5.50 |

Illustrative Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS

| Carbon | Predicted Chemical Shift (ppm) |

| Anthracene-C2 | 150.5 |

| Anthracene-C9 | 145.0 |

| Anthracene-C10 | 145.2 |

| Anthracene-C4a | 130.8 |

| Anthracene-C8a | 131.0 |

| Anthracene-C9a | 128.5 |

| Anthracene-C10a | 128.7 |

| Piperidinyl-C (adjacent to N) | 52.5 |

| Piperidinyl-C (beta) | 26.0 |

| Piperidinyl-C (gamma) | 24.5 |

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of specific vibrational modes to the observed experimental bands. For this molecule, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and piperidinyl moieties, C=C stretching of the anthracene ring, and C-N stretching of the piperidinyl group. mdpi.comsemanticscholar.org

Illustrative Predicted IR Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3400-3600 |

| C-H Stretch (aromatic) | 3050-3150 |

| C-H Stretch (aliphatic) | 2850-2950 |

| C=C Stretch (aromatic ring) | 1580-1650 |

| C-N Stretch (piperidine) | 1250-1350 |

| C-O Stretch (hydroxyl) | 1150-1250 |

Electronic Spectroscopy (UV-Visible)

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands in the UV-Vis spectrum. The substitution of the anthracene core with piperidinyl and hydroxyl groups is expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted anthracene due to the extension of the π-conjugated system and the electron-donating effects of the substituents. researchgate.netrsc.org

Illustrative Predicted UV-Visible Absorption Maxima (λmax in nm)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 260 |

| π → π | 350 |

| π → π | 380 |

| n → π | 410 |

It is important to note that the accuracy of these predicted spectroscopic parameters is dependent on the chosen computational method and basis set. The values presented in the tables are illustrative and would require specific, high-level computational studies on this compound for precise prediction.

Derivatization Strategies and Analogue Synthesis Based on 2 Piperidin 1 Yl Anthracene 9,10 Diol

Development of Conjugates and Hybrid Materials

Conjugating 2-(Piperidin-1-YL)anthracene-9,10-diol to other molecular entities or materials can generate novel systems with combined or enhanced functionalities. The parent molecule offers multiple attachment points for conjugation: the piperidine (B6355638) nitrogen, the aromatic anthracene (B1667546) core, or the 9,10-diol groups.

Molecular conjugates can be synthesized by linking the anthracene scaffold to other functional molecules like triphenylamine (B166846) (TPA) or pyrene. scirp.orgresearchgate.net For example, formylated TPA derivatives can be condensed with a hydrazone derivative of the anthracene core to form azine-linked conjugates, creating materials with interesting electronic and thermal properties. scirp.org Such π-conjugated systems are investigated for their applications in organic electronics. researchgate.net

Hybrid materials can be developed by combining the organic fluorophore with an inorganic framework. One approach involves synthesizing highly conjugated quaternary ammonium (B1175870) cations based on the anthracene structure, which can then be used to form one-dimensional hybrid iodoplumbates. researchgate.net These materials can exhibit high luminescence and exceptional chemical and thermal stability, making them promising for applications in light-emitting devices. researchgate.net The synthesis of such materials often involves the reaction of a functionalized anthracene derivative with an inorganic salt, such as lead iodide. researchgate.net

| Material Type | Conjugation/Hybridization Strategy | Resulting Properties | Potential Application(s) | Reference(s) |

| Molecular Conjugates | Condensation reactions to form azine-linked TPA-anthracene systems | Good thermal stability, tunable electronic properties | Functional materials for optoelectronics | scirp.org |

| Hybrid Iodoplumbates | Self-assembly of functionalized anthracene-based cations with lead iodide | High luminescence, chemical and thermal stability | Light-emitting devices, photovoltaics | researchgate.net |

The development of these conjugates and hybrid materials represents a key strategy for translating the properties of the core molecule into functional, high-performance systems.

Exploration of Advanced Chemical and Material Science Applications of 2 Piperidin 1 Yl Anthracene 9,10 Diol

Chemosensing and Biosensing Applications

There is no available scientific literature detailing the use of 2-(Piperidin-1-YL)anthracene-9,10-diol as a chemosensor or biosensor. Consequently, information regarding its mechanism of action, selectivity, and sensitivity in these applications cannot be provided.

Metal Ion Recognition and Sensing

No published studies have investigated the efficacy of this compound for the recognition and sensing of metal ions. Therefore, there is no data on its binding affinity, selectivity for specific metal cations, or the sensing mechanism (e.g., fluorescence quenching or enhancement) upon interaction with metal ions.

Small Molecule Detection (excluding biological analytes related to clinical trials)

There is no documented research on the use of this compound for the detection of small molecules. Its capability to selectively bind and signal the presence of non-biological small molecules remains uninvestigated.

Photo-Switchable Systems and Molecular Switches

Currently, there are no studies available that describe the incorporation of this compound into photo-switchable systems or its use as a molecular switch. The potential for this molecule to undergo reversible structural changes upon light irradiation has not been reported.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While anthracene (B1667546) derivatives are widely explored as luminescent materials for OLEDs, there is no specific research detailing the photoluminescent properties (such as quantum yield, emission spectrum, and lifetime) of this compound. evitachem.com Its performance as an emitter, host, or transport material in an OLED device has not been documented.

Photocatalysis and Redox Catalysis

There is no information available in the scientific literature regarding the application of this compound in the fields of photocatalysis or redox catalysis. Its potential to facilitate chemical transformations upon light absorption or to act as a redox mediator has not been a subject of research.

Applications in Advanced Separation Technologies

The functional group combination in this compound presents intriguing possibilities for its use in advanced separation technologies. The anthracene core offers a rigid, planar structure capable of π-π stacking interactions, while the piperidinyl group can engage in dipole-dipole and hydrogen bonding interactions. The 9,10-diol functionality further enhances its capacity for hydrogen bonding. These features are characteristic of molecules used as stationary phases in chromatography or as selective extractants.

While specific studies on the application of this compound in separation technologies have not been extensively reported, the broader class of anthraquinone (B42736) derivatives, which are structurally related, has been the subject of separation studies. For instance, various functionalized stationary phases have been evaluated for the separation of anthraquinone derivatives in reversed-phase high-performance liquid chromatography (HPLC). This indicates the potential for anthracene-based structures to be tailored for specific separation challenges.

Based on its molecular structure, potential applications for this compound in separation science could include:

Chiral Separations: If synthesized in an enantiomerically pure form, its derivatives could serve as chiral stationary phases for the separation of racemic mixtures.

Selective Extraction: The compound's ability to form specific non-covalent interactions could be exploited for the selective liquid-liquid extraction of particular analytes from complex matrices.

Solid-Phase Extraction (SPE): Immobilized on a solid support, it could act as a sorbent for the selective pre-concentration of analytes prior to instrumental analysis.

Table 1: Potential Interactions of this compound in Separation Technologies

| Functional Group | Type of Interaction | Potential Application in Separation |

| Anthracene Core | π-π Stacking | Separation of aromatic compounds |

| Piperidinyl Group | Hydrogen Bonding, Dipole-Dipole | Selective retention of polar analytes |

| 9,10-Diol Groups | Hydrogen Bonding | Enhanced interaction with protic analytes |

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions, is a promising area for the application of this compound. Its structural features make it an excellent candidate for participating in host-guest chemistry, acting as a "guest" molecule that can be encapsulated within a larger "host" molecule.

Research on the closely related compound, 1-(piperidin-1-yl)-9,10-anthraquinone, has demonstrated its involvement in supramolecular chemistry. nih.gov The crystal structure of this analog reveals the presence of C-H···π and π–π stacking interactions, which are fundamental to the formation of supramolecular assemblies. nih.gov Given the structural similarity, this compound is expected to exhibit comparable or even enhanced supramolecular behavior due to the additional hydrogen-bonding capabilities of its diol groups.

Studies on other anthracene derivatives have shown their ability to form host-guest complexes with macrocyclic hosts such as cucurbit[n]urils and cyclodextrins. nih.gov These interactions are driven by a combination of hydrophobic effects, where the anthracene core is encapsulated within the host's cavity, and specific interactions involving the functional groups. The piperidinyl and hydroxyl moieties of this compound could play a crucial role in the stability and selectivity of such complexes.

Potential applications in supramolecular chemistry include:

Molecular Recognition: The compound could be used to selectively bind to specific host molecules, forming the basis for chemical sensors.

Drug Delivery: As a guest molecule, it could be encapsulated within a biocompatible host for targeted drug delivery applications.

Development of Smart Materials: The formation and disruption of host-guest complexes involving this compound could be controlled by external stimuli, leading to the creation of responsive materials.

Table 2: Potential Host-Guest Interactions of this compound

| Host Molecule Class | Potential Driving Interactions | Potential Application |

| Cyclodextrins | Hydrophobic interactions, Hydrogen bonding | Solubilization, Controlled release |

| Cucurbit[n]urils | Ion-dipole interactions, Hydrophobic interactions | Molecular switching, Sensing |

| Calixarenes | π-π stacking, Cation-π interactions | Ionophore development, Catalysis |

Future Research Directions and Unexplored Avenues for 2 Piperidin 1 Yl Anthracene 9,10 Diol

Development of Novel Synthetic Pathways

The exploration of 2-(Piperidin-1-YL)anthracene-9,10-diol begins with its synthesis. While general methods for creating similar substituted anthracenes exist, developing novel, efficient, and scalable synthetic pathways is a crucial first step. evitachem.com Future research should focus on methodologies that offer high yields, purity, and stereochemical control.

Potential Synthetic Approaches for Investigation:

| Method | Description | Potential Advantages | Key Research Questions |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an amine (piperidine) and an aryl halide or triflate (a dihydroxy-bromoanthracene precursor). | High functional group tolerance, good yields, and applicability to a wide range of substrates. | Optimization of catalyst systems, ligands, and reaction conditions for the specific diol substrate. |

| Nucleophilic Aromatic Substitution (SNAr) | The direct reaction of piperidine (B6355638) with an activated dihydroxyanthracene precursor containing a suitable leaving group. | Potentially simpler, non-catalyzed reaction conditions. | Can the anthracene (B1667546) core be sufficiently activated for efficient substitution without unwanted side reactions involving the hydroxyl groups? |

| Multistep Synthesis from Anthraquinone (B42736) | A route starting from a substituted 9,10-anthraquinone, involving amination followed by reduction of the quinone to the diol. nih.gov | Utilizes readily available starting materials and allows for functionalization prior to the final reduction step. | What are the most effective reducing agents to convert the quinone to a diol without affecting the piperidine ring? |

Research in this area would not only provide a reliable source of the compound for further studies but could also lead to the creation of a library of related derivatives with tailored properties.

Investigation of Solid-State Optoelectronic Properties

The anthracene core is renowned for its luminescent properties, making its derivatives candidates for applications in organic electronics. researchgate.netmdpi.com The introduction of a piperidinyl and two hydroxyl groups is expected to significantly modify these properties. A thorough investigation into the solid-state optoelectronics of this compound is a critical research avenue.

Key Properties for Investigation:

Photoluminescence Quantum Yield (PLQY): To quantify the efficiency of light emission in the solid state. The electron-donating piperidine group may enhance fluorescence, but intermolecular interactions in the solid state, such as hydrogen bonding from the diol groups, could lead to quenching.

Charge Carrier Mobility: To assess its potential as a semiconductor in devices like Organic Field-Effect Transistors (OFETs). The molecular packing in the crystal structure will be a determining factor. researchgate.net

Electroluminescence: To determine its suitability for use in Organic Light-Emitting Diodes (OLEDs) by examining its ability to emit light upon application of an electric current.

Energy Levels (HOMO/LUMO): To understand the electron injection and transport capabilities, which are crucial for designing efficient electronic devices. researchgate.net

These investigations will require the growth of high-quality single crystals or the preparation of uniform thin films, followed by characterization using advanced spectroscopic and electrical measurement techniques.

Integration into Advanced Nanomaterials

The functional groups on this compound make it an excellent candidate for integration into various nanomaterials, potentially creating hybrid materials with novel functionalities.

Potential Nanomaterial Integrations:

| Nanomaterial Type | Integration Strategy | Potential Application | Research Focus |

| Quantum Dots (QDs) | Surface functionalization or encapsulation. | Förster Resonance Energy Transfer (FRET) sensors, enhanced light-harvesting systems. | Studying the efficiency of energy transfer between the compound and the QD; assessing the stability of the hybrid material. |

| Carbon Nanotubes (CNTs) | Non-covalent functionalization via π-π stacking with the anthracene core. | Highly sensitive chemical sensors, novel composite materials with tailored electronic properties. | Characterizing the interaction between the molecule and the CNT surface; evaluating the impact on the electronic properties of the CNT. |

| Mesoporous Silica (B1680970) Nanoparticles | Encapsulation within the pores. | Controlled release systems, protected fluorescent probes for bioimaging. | Investigating loading capacity and release kinetics; studying the photophysical properties of the encapsulated molecule. |

Long-Term Stability and Degradation Studies in Specific Environments

For any practical application, understanding the stability of a compound is paramount. The anthracene core is known to be susceptible to photodimerization and photooxidation, forming endoperoxides in the presence of UV light and oxygen. mdpi.com The substituents on this compound will influence its stability.

Future research should systematically study its degradation under various conditions, excluding safety and toxicity profiles.

Environments for Stability Testing:

Photostability: Exposure to various wavelengths and intensities of light (particularly UV) in both inert and oxygen-rich atmospheres to quantify photodegradation rates and identify byproducts.

Thermal Stability: Analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its decomposition temperature and phase transition behavior. researchgate.net

Chemical Stability: Testing its resilience in various pH environments and in the presence of common organic solvents to understand its compatibility with different processing conditions.

Exploration of Cooperative Effects in Multicomponent Systems

The diol and piperidinyl functionalities provide sites for non-covalent interactions, such as hydrogen bonding and acid-base interactions. This opens up the possibility of creating multicomponent systems (co-crystals, host-guest complexes) where the properties of this compound are modulated by a second component.

Research should focus on co-crystallization with other molecules to explore synergistic effects. For example, combining it with an electron-accepting molecule could lead to the formation of a charge-transfer complex with unique optical and electronic properties. Investigating its interaction with metal ions could also lead to the development of novel coordination polymers or metallo-supramolecular assemblies.

Theoretical Predictions for Untested Applications

Computational chemistry offers a powerful tool to predict the properties and potential applications of novel molecules before extensive experimental work is undertaken. Theoretical studies, such as those using Density Functional Theory (DFT), can provide invaluable insights. rsc.org

Areas for Theoretical Investigation:

Non-Linear Optical (NLO) Properties: Calculations can predict hyperpolarizabilities to assess its potential for applications in photonics and optical communications.

Sensing Capabilities: Modeling the interaction of the molecule with various analytes (e.g., metal ions, anions, small organic molecules) can predict its potential as a selective fluorescent chemosensor. Changes in the frontier molecular orbital energies upon binding can be correlated with expected changes in fluorescence.

Pharmacophore Modeling: While excluding direct safety or dosage studies, theoretical modeling can predict the molecule's ability to bind to specific biological targets based on its shape and electronic properties, guiding future research in medicinal chemistry. nih.gov

By pursuing these diverse research avenues, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a chemical name to a valuable component in the toolkit of materials science and chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.